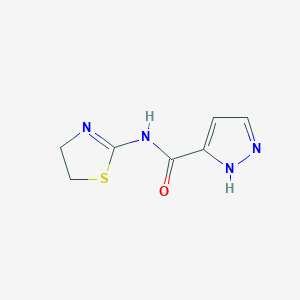
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that features both a thiazole and a pyrazole ring. These types of compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide typically involves the reaction of a thiazole derivative with a pyrazole derivative under specific conditions. One common method includes the use of thiosemicarbazide and α-haloketones to form the thiazole ring, followed by cyclization with hydrazine derivatives to form the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Analyse Des Réactions Chimiques
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted thiazole and pyrazole derivatives .
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and pyrazole rings can interact with the active sites of enzymes, inhibiting their activity. This compound may also modulate receptor activity by binding to receptor sites and altering their signaling pathways .
Comparaison Avec Des Composés Similaires
N-(4,5-Dihydro-2-thiazolyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Thiazole derivatives: Known for their antimicrobial and anti-inflammatory activities.
Pyrazole derivatives: Often explored for their anticancer and anti-inflammatory properties.
What sets this compound apart is its unique combination of both thiazole and pyrazole rings, which may confer a broader range of biological activities and potential therapeutic applications .
Propriétés
Numéro CAS |
305346-25-2 |
|---|---|
Formule moléculaire |
C7H8N4OS |
Poids moléculaire |
196.23 g/mol |
Nom IUPAC |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C7H8N4OS/c12-6(5-1-2-9-11-5)10-7-8-3-4-13-7/h1-2H,3-4H2,(H,9,11)(H,8,10,12) |
Clé InChI |
JDYJOSWEVMGNOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CSC(=N1)NC(=O)C2=CC=NN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


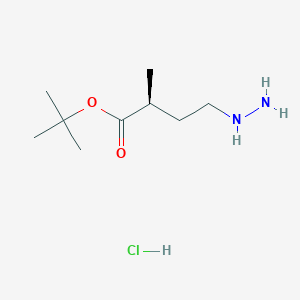
![1-(3-Azabicyclo[3.2.2]non-3-yl)ethanone](/img/structure/B14133575.png)

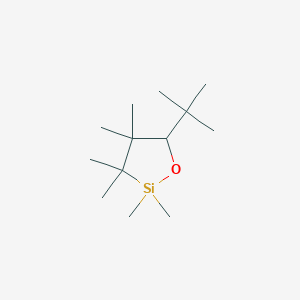
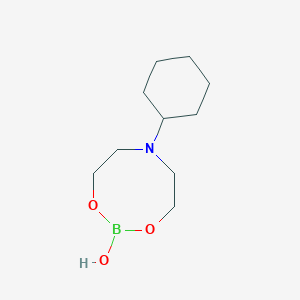
![N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(4-propoxyphenyl)quinoline-4-carboxamide](/img/structure/B14133591.png)
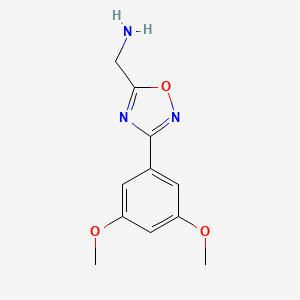
![Methyl 6-methyl-6H-furo[2,3-b]pyrrole-5-carboxylate](/img/structure/B14133608.png)
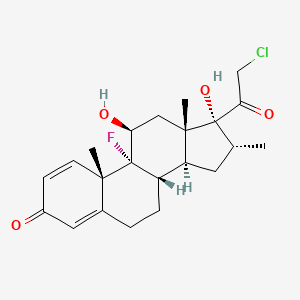
![2-[[5,6-dideuterio-3,4-bis(trideuteriomethoxy)pyridin-2-yl]methylsulfinyl]-6-(difluoromethoxy)-1H-benzimidazole](/img/structure/B14133617.png)
![4,4'-[Butane-1,3-diylbis(oxy)]dibenzaldehyde](/img/structure/B14133623.png)
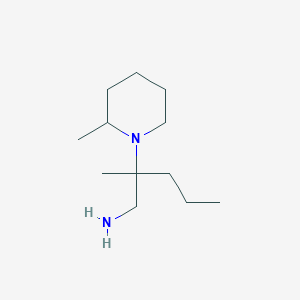
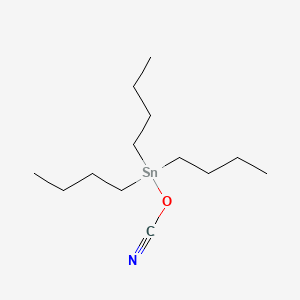
![Benzo[b]thiophen-3-amine,n-phenyl-](/img/structure/B14133643.png)
